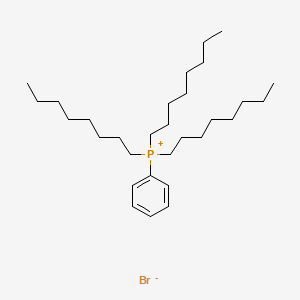
Trioctyl(phenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioctyl(phenyl)phosphonium bromide is a quaternary phosphonium salt with the molecular formula C30H56BrP. It is a compound that features a phosphonium cation with three octyl groups and one phenyl group, paired with a bromide anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and as an ionic liquid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trioctyl(phenyl)phosphonium bromide can be synthesized through the reaction of trioctylphosphine with bromobenzene under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as toluene or dichloromethane, and a catalyst to facilitate the reaction. The reaction proceeds as follows:
Trioctylphosphine+Bromobenzene→Trioctyl(phenyl)phosphonium bromide
Industrial Production Methods
In industrial settings, the production of trioctyl(phenyl)phosphonium bromide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
Trioctyl(phenyl)phosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions, altering its oxidation state.
Complexation Reactions: It can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used to form metal-phosphonium complexes.
Major Products Formed
Substitution Reactions: Various phosphonium salts with different anions.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the phosphonium compound.
Complexation Reactions: Metal-phosphonium complexes with catalytic properties.
Aplicaciones Científicas De Investigación
Trioctyl(phenyl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed in the study of biological membranes and as a tool for delivering drugs to specific cellular compartments.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and as solvents for various industrial processes.
Mecanismo De Acción
The mechanism of action of trioctyl(phenyl)phosphonium bromide involves its ability to interact with various molecular targets. The phosphonium cation can penetrate biological membranes due to its lipophilic nature, allowing it to accumulate in specific cellular compartments. This property is particularly useful in drug delivery, where the compound can deliver therapeutic agents directly to target cells. The bromide anion can also participate in various biochemical reactions, contributing to the overall effect of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Trioctylphosphine: Lacks the phenyl group and has different reactivity and applications.
Triphenylphosphine: Contains three phenyl groups instead of octyl groups, leading to different solubility and reactivity.
Tetrabutylphosphonium Bromide: Contains four butyl groups, offering different physical and chemical properties.
Uniqueness
Trioctyl(phenyl)phosphonium bromide is unique due to its combination of octyl and phenyl groups, which provide a balance of lipophilicity and aromaticity. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.
Propiedades
Número CAS |
90144-91-5 |
|---|---|
Fórmula molecular |
C30H56BrP |
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
trioctyl(phenyl)phosphanium;bromide |
InChI |
InChI=1S/C30H56P.BrH/c1-4-7-10-13-16-22-27-31(30-25-20-19-21-26-30,28-23-17-14-11-8-5-2)29-24-18-15-12-9-6-3;/h19-21,25-26H,4-18,22-24,27-29H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NMMXEEYKNQSNDG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
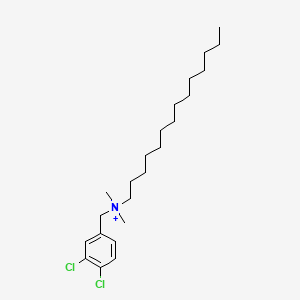
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)

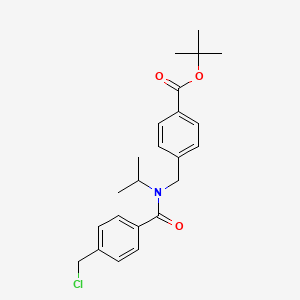
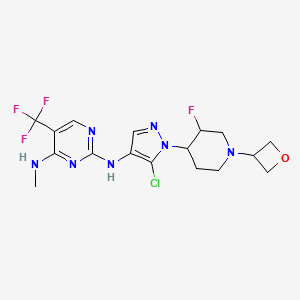
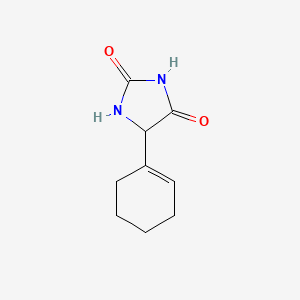
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)



![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B12818398.png)
![1-(2-Methylimidazo[1,2-a]pyridin-8-yl)ethan-1-one](/img/structure/B12818406.png)
